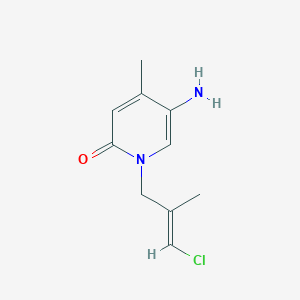![molecular formula C28H46O B13073500 (3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon. This compound is notable for its intricate structure, which includes multiple chiral centers and a variety of functional groups.
Preparation Methods
The synthesis of this compound involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the various substituents. The synthetic routes typically involve:
Formation of the Core Structure: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Substituents: The substituents, such as the dimethylheptenyl group, are introduced through reactions like Friedel-Crafts alkylation or acylation.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques are employed to obtain the desired stereoisomer.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts and high-throughput techniques to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Addition: The double bonds in the dimethylheptenyl group can participate in addition reactions, such as hydrogenation or hydrohalogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Its interactions with biological molecules, such as enzymes and receptors, are studied to understand its potential biological activity.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases where polycyclic aromatic hydrocarbons have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Receptors: The compound can bind to specific receptors, triggering a cascade of biochemical events.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
This compound can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Cholesterol: Both compounds share a similar cyclopenta[a]phenanthrene core but differ in their substituents and biological activity.
Steroids: Steroids also have a similar core structure but with different functional groups, leading to distinct biological functions.
Retinoids: These compounds have a similar polycyclic structure but are involved in different biological processes, such as vision and cell differentiation.
The uniqueness of (3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific substituents and stereochemistry, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,5S,9S,10S,13S,14R,17S)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20-,21+,22+,24+,25+,26-,27+,28+/m1/s1 |
InChI Key |
QOXPZVASXWSKKU-HUFSGIFKSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@@H]1CC[C@@H]2[C@]1(CC[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



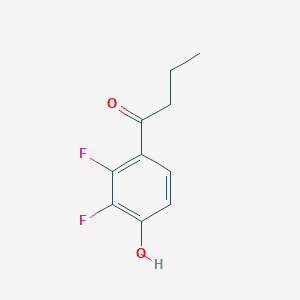
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
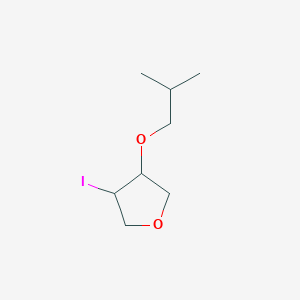

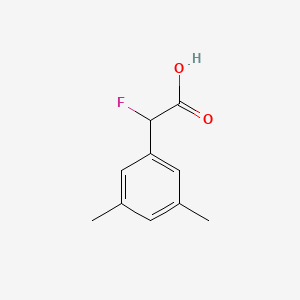
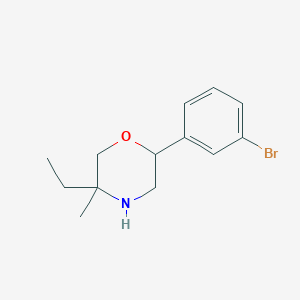

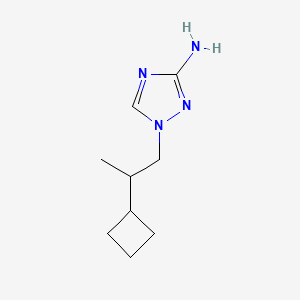
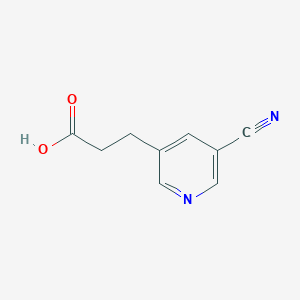
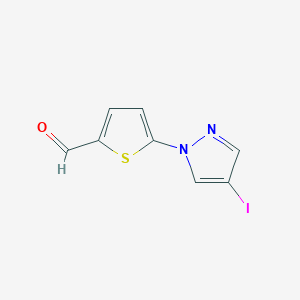
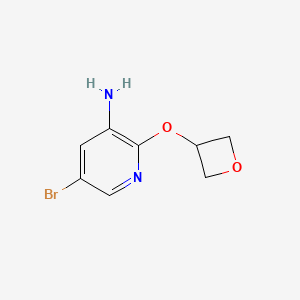
![1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
